molecular formula C12H12N2O B8605713 C-(6-Phenoxy-pyridin-2-yl)-methylamine

C-(6-Phenoxy-pyridin-2-yl)-methylamine

Cat. No. B8605713
M. Wt: 200.24 g/mol
InChI Key: UYPCZONXYPTASG-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

10% Palladium-carbon (50 mg) was added to a solution of the resulting 6-phenoxy-pyridine-2-carbonitrile (100 mg, 0.51 mmol) in methanol (5.0 mL), the mixture was stirred at room temperature for 24 hours under hydrogen atmosphere (1 atm). The catalyst was removed by filtration, and the filtrate was concentrated to obtain the title compound (65 mg, 64%) as a colorless oil.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Palladium-carbon
Quantity
50 mg
Type
catalyst
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[N:13]=[C:12]([C:14]#[N:15])[CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CO.[C].[Pd]>[O:1]([C:8]1[N:13]=[C:12]([CH2:14][NH2:15])[CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=CC(=N1)C#N
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Palladium-carbon
Quantity
50 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 hours under hydrogen atmosphere (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=CC(=N1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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